

# Application Notes and Protocols: AT13148 in the MES-SA Uterine Sarcoma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | AT13148  |           |  |  |  |
| Cat. No.:            | B1683962 | Get Quote |  |  |  |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the **AT13148** inhibitor in a MES-SA human uterine sarcoma xenograft model. This document outlines the characteristics of the MES-SA cell line, the mechanism of action of **AT13148**, and detailed protocols for in vitro and in vivo studies.

## Introduction to the MES-SA Uterine Sarcoma Model

The MES-SA cell line, derived from a human uterine sarcoma, is a valuable tool for preclinical oncology research.[1][2] It was established from a surgical tumor specimen from a 56-year-old Caucasian female.[2][3] MES-SA cells are known to form tumors in athymic nude mice, making them suitable for xenograft studies.[1][2][3] The cell line has a population-doubling time of approximately 22 to 24 hours.[1][3] Notably, the MES-SA cell line is characterized by a PTEN deficiency, which leads to constitutive activation of the PI3K/AKT signaling pathway. This makes it a particularly relevant model for testing inhibitors targeting this pathway, such as **AT13148**.

## AT13148: A Multi-AGC Kinase Inhibitor

AT13148 is an orally active, ATP-competitive inhibitor of multiple AGC kinases, including Akt (Protein Kinase B), p70S6K, PKA, ROCK, and SGK.[4][5] Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which involves these kinases, is a key driver in many cancers.[4] AT13148 has been shown to block the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4] Its antitumor efficacy has been demonstrated in PTEN-deficient MES-SA uterine tumor xenografts.[4]



# **Data Summary**

In Vitro Kinase Inhibitory Activity of AT13148

| Kinase | IC50 (nM) |
|--------|-----------|
| Akt1   | 38        |
| Akt2   | 402       |
| Akt3   | 50        |
| p70S6K | 8         |
| РКА    | 3         |
| ROCKI  | 6         |
| ROCKII | 4         |
| RSK1   | 85        |
| SGK3   | 63        |

Source: MedchemExpress, 2025[5]

In Vivo Efficacy of AT13148 in MES-SA Xenografts

| Treatment<br>Group | Dose (mg/kg,<br>p.o.) | Schedule                           | Tumor Growth<br>Inhibition | Reference              |
|--------------------|-----------------------|------------------------------------|----------------------------|------------------------|
| AT13148            | 40 or 50              | Intermittent                       | Significant                | Yap et al.,<br>2012[6] |
| AT13148            | 40                    | 2 consecutive<br>days, 3 days rest | Significant                | Yap et al.,<br>2012[6] |

# **Experimental Protocols MES-SA Cell Culture**

Materials:

• MES-SA cell line (e.g., ATCC CRL-1976)



- McCoy's 5a Medium
- Fetal Bovine Serum (FBS)
- Glutamine
- 0.03% EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates
- Incubator (37°C, 5% CO2)

#### Protocol:

- Prepare complete growth medium: McCoy's 5a medium supplemented with 10% FBS and 2mM L-glutamine.
- Thaw cryopreserved MES-SA cells rapidly in a 37°C water bath.
- Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate in a suitable culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- For subculturing, aspirate the medium and wash the cells with PBS.
- Add 0.03% EDTA solution and incubate for 5-15 minutes to detach the cells. Note: Do not use trypsin.[3]
- Resuspend the detached cells in complete growth medium and split at a ratio of 1:6 to 1:8 when cultures reach 70-80% confluency.

## **MES-SA Xenograft Model Establishment**



### Materials:

- Female athymic nude mice (4-6 weeks old)
- MES-SA cells in exponential growth phase
- Matrigel (optional, can improve tumor take rate)[7][8]
- Sterile PBS
- · Syringes and needles

#### Protocol:

- Harvest MES-SA cells as described in the cell culture protocol.
- Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
- Adjust the cell concentration to 2-5 x 10^7 cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 2-5 million cells) into the right flank of each mouse.[8]
- Monitor the mice for tumor formation. Tumors typically appear within 2-3 weeks.[1][9]
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

## **AT13148** Administration

## Materials:

- AT13148
- Vehicle for oral administration (e.g., a mixture of DMSO and corn oil)
- Oral gavage needles

#### Protocol:



- Prepare the **AT13148** formulation in the appropriate vehicle at the desired concentration.
- Administer AT13148 orally to the mice at a dose of 40 or 50 mg/kg.[6]
- Follow an intermittent dosing schedule, for example, administration on two consecutive days followed by a three-day rest period.
- The vehicle control group should receive the same volume of the vehicle alone.
- Monitor the body weight of the mice regularly as an indicator of toxicity.

## **Tumor Growth Monitoring and Efficacy Evaluation**

| NΛ | at | Δr | ıa | ılc. |
|----|----|----|----|------|

Calipers

#### Protocol:

- Measure the tumor dimensions (length and width) with calipers two to three times per week.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

## **Pharmacodynamic Analysis**

### Materials:

- Lysis buffer
- Protease and phosphatase inhibitors
- Equipment for Western blotting

#### Protocol:



- Excise tumors from a subset of mice at specific time points after the final dose of AT13148.
- Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as Akt, GSK3β, and S6 ribosomal protein.[5]
- Use antibodies specific for both the phosphorylated and total forms of the proteins of interest.

## **Visualizations**





Click to download full resolution via product page

Caption: AT13148 inhibits the PI3K/AKT signaling pathway.



Click to download full resolution via product page

Caption: Experimental workflow for the MES-SA xenograft model.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development and characterization of a human sarcoma cell line, MES-SA, sensitive to multiple drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Uterine Sarcoma Cell Line, MES-SA ATCC CRL-1976 | Explore Technologies [techfinder.stanford.edu]
- 3. MES-SA. Culture Collections [culturecollections.org.uk]
- 4. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. | Meso Scale Discovery [mesoscale.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AT13148 in the MES-SA Uterine Sarcoma Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-mes-sa-uterine-sarcoma-xenograft-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com